molecular formula C9H19N3 B12446343 3-(Azepan-1-yl)propanimidamide CAS No. 3194-28-3

3-(Azepan-1-yl)propanimidamide

Katalognummer: B12446343
CAS-Nummer: 3194-28-3
Molekulargewicht: 169.27 g/mol
InChI-Schlüssel: BWXNETHQXSKSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azepan-1-yl)propanimidamide is a chemical compound with the molecular formula C9H19N3 It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a propanimidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)propanimidamide typically involves the reaction of azepane with propanimidamide under specific conditions. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography to obtain the final product in a high-purity form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azepan-1-yl)propanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-(Azepan-1-yl)propanimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Azepan-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Azepanyl)-1-propanamine
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Comparison

Compared to similar compounds, 3-(Azepan-1-yl)propanimidamide is unique due to its specific structural features, such as the presence of both an azepane ring and a propanimidamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

3194-28-3

Molekularformel

C9H19N3

Molekulargewicht

169.27 g/mol

IUPAC-Name

3-(azepan-1-yl)propanimidamide

InChI

InChI=1S/C9H19N3/c10-9(11)5-8-12-6-3-1-2-4-7-12/h1-8H2,(H3,10,11)

InChI-Schlüssel

BWXNETHQXSKSFZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CCC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.